6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Description
6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H14N6O and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Biological Activity
6-[4-(2-Aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine (CAS: 297743-30-7) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, enzyme inhibitory effects, and other pharmacological activities.
- Molecular Formula : C15H14N6O
- Molecular Weight : 294.311 g/mol
- Structure : The compound features a triazine core substituted with a phenyl group and an aminophenoxy moiety, which is believed to contribute to its biological activities .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.
Anticancer Activity
Recent research indicates that triazine derivatives exhibit significant anticancer properties. The following table summarizes the findings related to the anticancer activity of similar triazine compounds:
Compound | Cancer Type | GI50 (µM) | Mechanism of Action |
---|---|---|---|
Triazine Derivative A | Leukemia | 1.96 | Inhibition of DHFR |
Triazine Derivative B | Colon Cancer | 2.60 | Induction of apoptosis |
Triazine Derivative C | Melanoma | 1.91 | Cell cycle arrest |
This compound | Breast Cancer | TBD | TBD |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%.
Enzyme Inhibition
Triazines are known to inhibit several enzymes involved in cancer progression. For instance:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in nucleotide synthesis that is often targeted in cancer therapy. Inhibition of DHFR by triazines can lead to reduced proliferation of cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Similar compounds have been shown to increase markers of apoptosis such as caspase activation.
- Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of various triazine derivatives on cancer cell lines and found that certain substitutions significantly enhanced their potency against breast and colon cancer models.
- Enzyme Inhibition Study : Another investigation focused on the inhibition of DHFR by triazine compounds and reported IC50 values as low as 0.002 µM for highly potent derivatives .
Properties
Molecular Formula |
C15H14N6O |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
6-[4-(2-aminophenoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H14N6O/c16-11-3-1-2-4-12(11)22-10-7-5-9(6-8-10)13-19-14(17)21-15(18)20-13/h1-8H,16H2,(H4,17,18,19,20,21) |
InChI Key |
MRYYFGCEGIUXMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
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